3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466030
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)15-7-10-5-6-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10?/m0/s1
SMILES: CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466030

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)15-7-10-5-6-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10?/m0/s1
Standard InChI Key MAWOXSPEWWAKQX-RGURZIINSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a saturated five-membered pyrrolidine ring with a tert-butyl ester and a chiral amino acid side chain. Key features include:

  • Pyrrolidine core: Provides conformational rigidity and nitrogen-based reactivity.

  • tert-Butyl carbamate (Boc): Enhances solubility in organic solvents and protects the amine during synthetic steps.

  • (S)-2-Aminopropanoylamino-methyl group: Introduces hydrogen-bonding capacity and stereochemical specificity, critical for interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₅N₃O₃
Molecular Weight271.36 g/mol
IUPAC Nametert-butyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]pyrrolidine-1-carboxylate
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol, chloroform
logPEstimated 1.2 (calculated)

Stereochemical Considerations

The (S)-configuration at the 2-amino position ensures enantiomeric purity, which is validated via chiral HPLC and polarimetric analysis . Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangements of substituents, critical for maintaining biological activity .

Synthesis and Preparation

Key Synthetic Routes

Synthesis typically involves a multi-step sequence:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.

  • Introduction of the Boc group: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF).

  • Side-chain functionalization:

    • Aminopropanoylation: Coupling (S)-2-aminopropanoic acid to the pyrrolidine’s methylamine via carbodiimide-mediated amide bond formation .

    • Methylamino linkage: Achieved through nucleophilic substitution or reductive amination.

Critical Reaction Conditions

  • Temperature: 0–25°C to prevent racemization .

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for acyl transfer .

Industrial-Scale Production

Optimized methods include continuous flow reactors to enhance yield (reported 78–85%) and reduce reaction times . High-throughput screening identifies ideal catalysts, such as palladium on carbon for hydrogenation steps .

Biological Activity and Mechanism

Biochemical Interactions

The compound’s biological relevance stems from its structural mimicry of peptide substrates:

  • Hydrogen bonding: The amino and carbonyl groups engage with enzyme active sites (e.g., proteases) .

  • Steric effects: The tert-butyl group modulates membrane permeability and metabolic stability.

Table 2: In Vitro Bioactivity Data

TargetIC₅₀ (μM)Assay TypeSource
MMP-212.3Fluorometric
PBP-3 (E. coli)8.7Radioligand binding
GABA-A receptor25.1Electrophysiology

Comparative Analysis with Structural Analogs

Substituent Variations

  • 3-(2-Hydroxyethylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354001-09-4): Replaces the aminopropanoyl group with a hydroxyethylsulfanyl moiety, increasing hydrophilicity (logP 0.8) .

  • 3-((S)-2-Amino-3-methylbutyrylamino)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354025-91-4): Branched side chain enhances steric hindrance, reducing enzymatic degradation .

Table 3: Comparative Properties of Pyrrolidine Analogs

Compound (CAS)SubstituentMolecular WeightlogPBioactivity (IC₅₀, μM)
1354028-70-8 (Target)(S)-2-Aminopropanoylamino271.361.212.3 (MMP-2)
1354001-09-42-Hydroxyethylsulfanyl247.360.818.9 (MMP-2)
1354025-91-4(S)-2-Amino-3-methylbutyryl285.381.59.8 (MMP-2)

Ring Size Modifications

  • Piperidine analogs: Six-membered rings (e.g., 1353994-50-9) exhibit reduced steric strain but lower target affinity due to conformational flexibility .

  • Azetidine derivatives: Four-membered rings (e.g., Compound 14) show enhanced binding kinetics but synthetic complexity .

Applications in Medicinal Chemistry

Peptide-Based Drug Development

The compound serves as a scaffold for:

  • Protease inhibitors: Modified to target HIV-1 protease and hepatitis C virus NS3/4A .

  • Kinase inhibitors: Functionalization with aryl groups enhances affinity for tyrosine kinases .

Prodrug Design

The Boc group is cleaved in vivo to release active amines, improving pharmacokinetics. For example, prodrugs of antiviral agents show 3-fold increased bioavailability compared to non-Boc analogs .

Stability and Degradation

Hydrolytic Stability

  • Boc deprotection: Rapid cleavage under acidic conditions (e.g., trifluoroacetic acid in DCM) .

  • Amide bond hydrolysis: Resistant to physiological pH but susceptible to strong acids/bases .

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